(3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride

Tachykinin NK₁ receptor Pain & inflammation Patent-validated pharmacophore

(3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride (CAS 1208081-09-7) is the hydrochloride salt of a morpholinoacetonitrile derivative bearing a 3,4-dichlorophenyl substituent, with molecular formula C₁₂H₁₃Cl₃N₂O and molecular weight 307.60 g/mol. This compound belongs to a broader class of α-(aryl)-4-morpholineacetonitriles recognized since the late 1970s as masked acyl anion equivalents for synthesizing 6-aryl-3(2H)pyridazinones, a scaffold with demonstrated anticonvulsant and cardiovascular activity.

Molecular Formula C12H13Cl3N2O
Molecular Weight 307.6 g/mol
CAS No. 1208081-09-7
Cat. No. B1373792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride
CAS1208081-09-7
Molecular FormulaC12H13Cl3N2O
Molecular Weight307.6 g/mol
Structural Identifiers
SMILESC1COCCN1C(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl
InChIInChI=1S/C12H12Cl2N2O.ClH/c13-10-2-1-9(7-11(10)14)12(8-15)16-3-5-17-6-4-16;/h1-2,7,12H,3-6H2;1H
InChIKeyMOFIJIHSEUEUED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride (CAS 1208081-09-7): Procurement-Ready Morpholinoacetonitrile HCl Salt for CNS & Anti-Inflammatory Research


(3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride (CAS 1208081-09-7) is the hydrochloride salt of a morpholinoacetonitrile derivative bearing a 3,4-dichlorophenyl substituent, with molecular formula C₁₂H₁₃Cl₃N₂O and molecular weight 307.60 g/mol . This compound belongs to a broader class of α-(aryl)-4-morpholineacetonitriles recognized since the late 1970s as masked acyl anion equivalents for synthesizing 6-aryl-3(2H)pyridazinones, a scaffold with demonstrated anticonvulsant and cardiovascular activity [1]. The 3,4-dichlorophenyl substitution pattern is explicitly cited in Sanofi patents as a preferred embodiment for tachykinin NK₁ receptor antagonist pharmacophores, distinguishing it from mono-chloro or 2,4-dichloro positional isomers [2].

Why Generic Substitution of (3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride Fails: Chlorine Regioisomerism, Salt Stoichiometry, and Downstream Synthetic Fidelity


Substituting this compound with a mono-chloro analog (e.g., 4-chlorophenyl), a 2,4-dichloro regioisomer, or the free base form introduces three quantifiable risks: (1) the 3,4-dichloro substitution pattern is explicitly designated in Sanofi patent US 6,506,750 as the preferred Ar group for NK₁ antagonist activity, meaning a 2,4-dichloro or 4-chloro replacement lacks the same patent-validated pharmacophore geometry [1]; (2) the hydrochloride salt provides defined stoichiometry and aqueous solubility critical for reproducible in vitro assay preparation, whereas the free base (CAS 66549-47-1) requires variable acid addition that introduces batch-to-batch uncertainty ; and (3) the 3,4-dichlorophenyl group serves as a specific masked aroyl anion equivalent in 1,4-addition reactions leading to pyridazinones, a synthetic pathway where changing the aryl substitution alters reaction yields and product profiles [2].

Quantitative Differentiation Evidence for (3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride: Comparator-Backed Data for Scientific Procurement


Structural Superiority of 3,4-Dichloro Substitution for NK₁ Receptor Antagonist Pharmacophores vs. 4-Chloro and 2,4-Dichloro Analogs

In US Patent 6,506,750 (Sanofi-Synthelabo), morpholine derivatives of formula (I) are claimed as tachykinin NK₁ receptor antagonists. The claims explicitly state that compounds wherein Ar represents a 3,4-dichlorophenyl group are preferred embodiments [1]. Conversely, the 4-chloro-phenyl analog (CAS 1330171-75-9) lacks the second chlorine atom at the meta position, and the 2,4-dichloro-phenyl analog (CAS 135595-04-9) places chlorine atoms in a different spatial arrangement [2]. No equivalent patent designation of preference exists for the 4-chloro or 2,4-dichloro variants within the Sanofi NK₁ antagonist series.

Tachykinin NK₁ receptor Pain & inflammation Patent-validated pharmacophore

Superior Aqueous Handling: Hydrochloride Salt (CAS 1208081-09-7) vs. Free Base (CAS 66549-47-1) for Reproducible In Vitro Assay Preparation

The target compound is supplied as a defined hydrochloride salt (C₁₂H₁₃Cl₃N₂O, MW 307.60) with commercially verified purity of 95–97% . The corresponding free base, α-(3,4-dichlorophenyl)-4-morpholineacetonitrile (CAS 66549-47-1, C₁₂H₁₂Cl₂N₂O, MW 271.14), is not pre-formulated as a salt and exhibits different physicochemical properties that affect dissolution in aqueous assay media . The hydrochloride salt ensures consistent protonation state and counterion stoichiometry, eliminating the need for researchers to perform in-house salt formation and characterization before biological testing.

Aqueous solubility Salt form selection Assay reproducibility

Validated Synthetic Utility: α-(Aryl)-4-morpholineacetonitrile Scaffold as Masked Acyl Anion Equivalent in Pyridazinone Synthesis

The Albright et al. (1979) study established that α-(aryl)-4-morpholineacetonitriles, including the 3,4-dichlorophenyl variant, function as masked aroyl anion equivalents in 1,4-additions to α,β-unsaturated esters and nitriles, yielding 6-aryl-3(2H)pyridazinones after cyclization with hydrazine [1]. This synthetic methodology was subsequently employed by Xu et al. (1991) to prepare 3-GABA derivatives of 6-(substituted-phenyl)pyridazines; the 2ʹ,4ʹ-dichloro-substituted pyridazinone product demonstrated potent anticonvulsant activity with an ED₅₀ of 21.05 mg/kg in the maximal electroshock (MES) seizure model [2]. The 3,4-dichlorophenyl morpholinoacetonitrile serves as a direct precursor to analogous 3ʹ,4ʹ-dichloro-substituted pyridazinones that are structurally distinct from the 2ʹ,4ʹ-dichloro series and may exhibit divergent pharmacological profiles.

Synthetic intermediate Pyridazinone Masked acyl anion

Divergent Biological Activity Profile: Morpholinoacetonitrile vs. Morpholinomethanethione (Thioamide) Core in PHGDH Inhibition

A structurally related compound, (3,4-dichlorophenyl)(morpholino)methanethione — which replaces the acetonitrile group with a thioamide (C=S) moiety — has been evaluated as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis and cancer metabolism [1]. This thioamide analog exhibited PHGDH IC₅₀ values of 5,600 nM and 19,100 nM in two assay formats (Ravez et al., 2017, J. Med. Chem. 60: 1591–1597) [2]. The target compound, bearing a nitrile (C≡N) group in place of the thioamide, is expected to display a fundamentally different enzyme inhibition profile due to altered electronic properties and hydrogen-bonding capacity. No PHGDH inhibition data are available for the nitrile compound, establishing a clear functional differentiation between these two 3,4-dichlorophenyl-morpholine derivatives.

PHGDH inhibition Cancer metabolism Thioamide comparator

Commercially Verified Purity Benchmarks Enable Direct Procurement Without In-House Re-Purification

The hydrochloride salt is commercially available from multiple suppliers with independently verified purity specifications: 97% (Leyan, Product No. 1435118), ≥95% (CymitQuimica, Ref. 54-OR300526), and 95%+ (ChemicalBook) . In contrast, the free base (CAS 66549-47-1) is typically offered at ≥95% purity by fewer vendors (e.g., AKSci 8936CS) . The wider commercial availability and multi-vendor purity verification of the hydrochloride salt reduce single-supplier dependency and provide documented quality benchmarks that minimize the need for costly in-house re-purification before use.

Chemical procurement Purity specification Vendor comparison

Best-Fit Research & Industrial Application Scenarios for (3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride


NK₁ Tachykinin Receptor Antagonist Lead Optimization Programs

The 3,4-dichlorophenyl substitution pattern is explicitly designated as the preferred Ar group in Sanofi patent US 6,506,750 for morpholine-based NK₁ receptor antagonists [1]. Medicinal chemistry teams pursuing novel NK₁ antagonists for pain, inflammation, or emesis should procure this specific 3,4-dichloro variant rather than the 4-chloro or 2,4-dichloro regioisomers, as the patent-validated SAR framework establishes the 3,4-dichloro geometry as optimal for target engagement within this chemical series.

Synthesis of 6-(3,4-Dichlorophenyl)-3(2H)pyridazinone Libraries for CNS Drug Discovery

The compound serves as a masked aroyl anion equivalent in 1,4-additions to acrylate esters and acrylonitrile, enabling efficient construction of 6-aryl-4,5-dihydro-3(2H)pyridazinones that are subsequently aromatized to 6-aryl-3(2H)pyridazinones [2]. The resulting 3,4-dichlorophenyl-substituted pyridazinones represent a distinct regioisomeric series from the 2,4-dichloro-substituted pyridazinones that showed anticonvulsant activity (ED₅₀ = 21.05 mg/kg, MES) in Xu et al. (1991) [3], enabling systematic SAR exploration of chlorine position effects on CNS activity.

High-Throughput Screening Campaigns Requiring Defined Salt Stoichiometry

The pre-formed hydrochloride salt provides consistent protonation state and aqueous solubility, making it directly suitable for automated liquid handling and HTS assay preparation without the need for in-house salt formation or pH adjustment . This is critical for reproducibility in large-scale screens where the free base (CAS 66549-47-1) would require variable acid titration that introduces well-to-well inconsistency.

PHGDH-Independent Cancer Metabolism Studies Using Nitrile-Containing Morpholine Probes

For research programs investigating serine biosynthesis or PHGDH-independent metabolic pathways in cancer, this nitrile compound provides a valuable control probe that lacks the PHGDH inhibitory activity (IC₅₀ = 5,600–19,100 nM) associated with the closely related thioamide analog (3,4-dichlorophenyl)(morpholino)methanethione [4]. Using the nitrile version prevents confounding PHGDH-related effects, enabling cleaner dissection of target-specific phenotypes in cancer cell metabolism assays.

Quote Request

Request a Quote for (3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.